

Application Notes and Protocols for LC-MS/MS

Analysis of 12-SAHSa

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Compound of Interest

Compound Name: 12-SAHSa

Cat. No.: B049269

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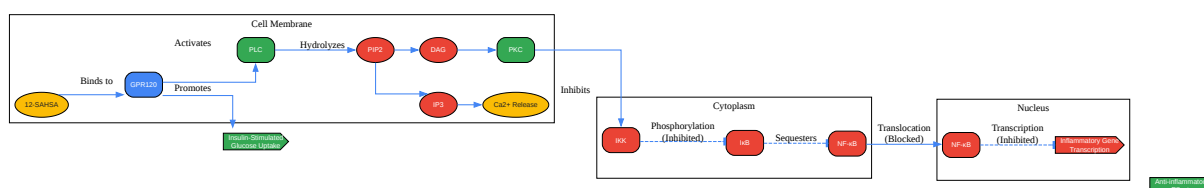
Audience: Researchers, scientists, and drug development professionals.

Introduction:

12-SAHSa (12-Stearoyl-amino-hydroxystearic acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous lipids have garnered significant interest due to their potent anti-inflammatory and anti-diabetic properties. Accurate and sensitive quantification of **12-SAHSa** in biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics. This document provides a detailed protocol for the analysis of **12-SAHSa** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway of 12-SAHSa

12-SAHSa and other FAHFAs exert their biological effects by activating G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40.^[1] The activation of GPR120 by FAHFAs has been shown to mediate anti-inflammatory effects by inhibiting the NF-κB signaling pathway.^[2] Furthermore, GPR120 activation enhances insulin-stimulated glucose uptake, contributing to the anti-diabetic properties of these lipids.^[1]



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12-SAHSa anti-inflammatory and metabolic signaling pathway.

Experimental Protocol

This protocol details the necessary steps for the extraction, enrichment, and subsequent LC-MS/MS analysis of **12-SAHSa** from biological samples such as plasma or serum.

Materials and Reagents

- Biological matrix (e.g., human plasma, serum)
- **12-SAHSa** analytical standard
- Isotopically labeled internal standard (e.g., ¹³C-labeled **12-SAHSa**)
- LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water
- Formic acid and ammonium acetate
- Solid-Phase Extraction (SPE) cartridges (C18)

- Glass centrifuge tubes
- Nitrogen evaporator
- Vortex mixer and centrifuge

Sample Preparation

A robust sample preparation is critical for accurate quantification due to the low endogenous concentrations of **12-SAHS**.

2.1. Lipid Extraction (Folch Method)

- To 100 μ L of plasma or serum in a glass centrifuge tube, add the internal standard.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
- Dry the lipid extract under a gentle stream of nitrogen at room temperature.

2.2. Solid-Phase Extraction (SPE) for Enrichment

- Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
- Reconstitute the dried lipid extract in 1 mL of 50% methanol.
- Load the reconstituted sample onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of 50% methanol to remove polar interferences.
- Elute the **12-SAHS** and other lipids with 3 mL of methanol.
- Dry the eluate under a stream of nitrogen.

- Reconstitute the final extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
- Mobile Phase B: 90:10 (v/v) Acetonitrile:Isopropanol with 0.1% formic acid and 5 mM ammonium acetate
- Gradient: A linear gradient from 60% to 100% Mobile Phase B over 10 minutes, hold at 100% for 2 minutes, and then re-equilibrate at 60% for 3 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 $^{\circ}$ C
- Injection Volume: 5 μ L

3.2. Mass Spectrometry (MS) Conditions

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- Precursor Ion (Q1): m/z 537.5 $[M-H]^{-}$
- Product Ions (Q3):
 - Quantifier: m/z 255.2
 - Qualifier 1: m/z 281.2
 - Qualifier 2: m/z 299.2
- Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

- Ion Source Parameters (typical):

- Capillary Voltage: 3.0 kV
- Gas Temperature: 325 °C
- Gas Flow: 8 L/min
- Nebulizer Pressure: 35 psi

Data Presentation

The following tables summarize typical quantitative data for the LC-MS/MS analysis of FAHFAs. Actual values may vary depending on the specific instrumentation and matrix.

Table 1: Mass Spectrometry Parameters for **12-SAHSA**

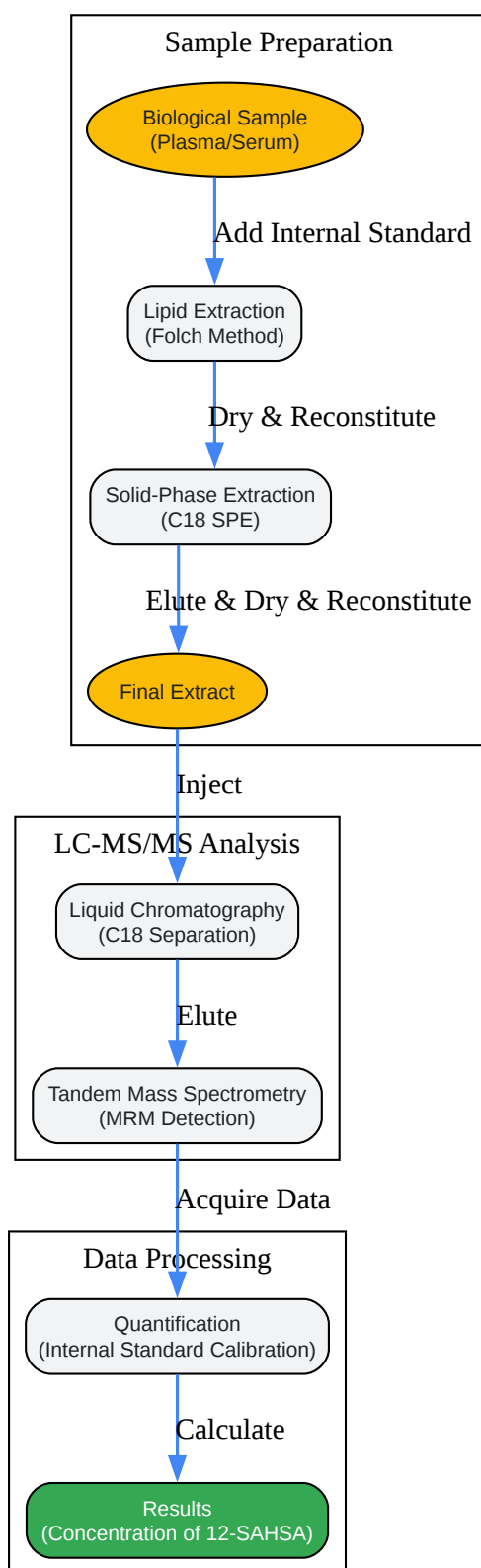
Parameter	Value
Precursor Ion (m/z)	537.5
Product Ion (Quantifier, m/z)	255.2
Product Ion (Qualifier 1, m/z)	281.2
Product Ion (Qualifier 2, m/z)	299.2
Ionization Mode	Negative ESI

Table 2: Method Performance Characteristics for FAHFA Analysis

Parameter	Typical Value Range	Reference
Recovery Rate (SPE)	71% - 94%	[3][4]
Limit of Detection (LOD)	0.01 - 0.14 pg (with derivatization)	[5]
Limit of Quantification (LOQ)	Typically 3x LOD	[6]
Linearity (R^2)	> 0.99	[7][8]
Precision (%RSD)	< 15%	[8]
Accuracy (%Bias)	± 15%	[8]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantitative analysis of **12-SAHSA** in biological samples.



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Workflow for the quantitative analysis of **12-SAHSa**.

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